REACTION_SMILES
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[Br-:7].[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[K+:6].[O:34]=[C:35]1[CH2:36][N:37]([C:39](=[O:40])[O:41][CH2:42][c:43]2[cH:44][cH:45][cH:46][cH:47][cH:48]2)[CH2:38]1.[O:8]1[CH:9]([CH2:13][CH2:14][P+:15]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)([c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)[O:10][CH2:11][CH2:12]1>>[O:8]1[CH:9]([CH2:13][CH:14]=[C:35]2[CH2:36][N:37]([C:39](=[O:40])[O:41][CH2:42][c:43]3[cH:44][cH:45][cH:46][cH:47][cH:48]3)[CH2:38]2)[O:10][CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CN(C(=O)OCc2ccccc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc([P+](CCC2OCCO2)(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=C(OCc1ccccc1)N1CC(=CCC2OCCO2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |